Di-(2-phenylphenoxy) methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(2-phenylphenoxy) methane: is an organic compound with the molecular formula C25H20O2 and a molecular weight of 352.4251 . This compound is characterized by its two phenylphenoxy groups attached to a methane backbone, making it a unique and interesting molecule in the field of organic chemistry.
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with an alkyl halide in the presence of a strong base, such as sodium hydroxide, to form the ether linkage.
Ullmann Condensation: This reaction involves the coupling of two phenol derivatives in the presence of a copper catalyst to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the Williamson Ether Synthesis or Ullmann Condensation methods. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve strong bases like sodium amide (NaNH2).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: A variety of substituted phenylphenoxy methane derivatives.
Scientific Research Applications
Chemistry: Di-(2-phenylphenoxy) methane is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and polymers. Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to oxidative stress. Industry: It is used in the production of specialty chemicals and materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which di-(2-phenylphenoxy) methane exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. The compound may also modulate specific signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Phenoxyethanol: A related compound with similar phenylphenoxy groups but different structural features.
Bisphenol A: Another compound with two phenol groups, commonly used in the production of plastics.
Uniqueness: Di-(2-phenylphenoxy) methane is unique due to its specific arrangement of phenylphenoxy groups, which imparts distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
116374-06-2 |
---|---|
Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-phenyl-2-[(2-phenylphenoxy)methoxy]benzene |
InChI |
InChI=1S/C25H20O2/c1-3-11-20(12-4-1)22-15-7-9-17-24(22)26-19-27-25-18-10-8-16-23(25)21-13-5-2-6-14-21/h1-18H,19H2 |
InChI Key |
CVTZOGSKBHYCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCOC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.